(2S,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
CAS No.:
Cat. No.: VC18032901
Molecular Formula: C21H19F2NO5
Molecular Weight: 403.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19F2NO5 |
|---|---|
| Molecular Weight | 403.4 g/mol |
| IUPAC Name | (2S,4S)-4-(difluoromethoxy)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C21H19F2NO5/c22-20(23)29-12-9-18(19(25)26)24(10-12)21(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,20H,9-11H2,(H,25,26)/t12-,18-/m0/s1 |
| Standard InChI Key | HSMLVCUIBHNDEV-SGTLLEGYSA-N |
| Isomeric SMILES | C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(F)F |
| Canonical SMILES | C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(F)F |
Introduction
Chemical Structure and Stereochemical Properties
The molecular architecture of (2S,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid consists of a pyrrolidine ring substituted at the 2- and 4-positions with carboxylic acid and difluoromethoxy groups, respectively. The Fmoc group at the 1-position serves as a temporary protecting group for the amine functionality during solid-phase peptide synthesis (SPPS) .
Stereochemical Configuration
The (2S,4S) configuration ensures optimal spatial arrangement for interactions with biological targets. X-ray crystallography studies of analogous compounds reveal that this stereochemistry stabilizes γ-turn conformations in peptides, which are critical for mimicking natural protein structures . The difluoromethoxy group’s electronegativity further rigidifies the ring, reducing conformational flexibility and enhancing binding specificity.
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₈F₂NO₅ | |
| Molecular Weight | 418.37 g/mol | |
| Optical Rotation (α) | −51 ± 2° (c = 1 in DMF) | |
| Solubility | >10 mg/mL in DCM, DMF, THF |
The compound’s high solubility in polar aprotic solvents facilitates its use in automated peptide synthesizers .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis typically begins with L-hydroxyproline derivatives. A representative route involves:
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Protection of the Amino Group: Fmoc-Cl reacts with the amine under basic conditions (e.g., NaHCO₃) to form the Fmoc-protected intermediate .
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Difluoromethylation: The hydroxyl group at C4 is replaced with a difluoromethoxy moiety using difluoromethyl triflate (DFMT) and a copper(I) catalyst.
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Carboxylic Acid Activation: The C2 carboxylate is activated via esterification or converted to a pentafluorophenyl ester for peptide coupling .
Critical Reaction:
Yield optimization (75–85%) requires strict anhydrous conditions and temperature control (0–5°C during difluoromethylation).
Industrial-Scale Production
Large-scale manufacturing employs continuous-flow reactors to enhance reaction efficiency and purity. Purification via reversed-phase HPLC achieves >99% enantiomeric excess, essential for pharmaceutical applications.
Applications in Peptide Science and Drug Development
Peptide Synthesis
The compound’s Fmoc group enables seamless integration into SPPS protocols. Its steric bulk minimizes side reactions, while the difluoromethoxy group stabilizes β-sheet structures in peptides . Comparative studies show that peptides incorporating this analog exhibit 20–30% higher protease resistance than non-fluorinated counterparts.
Antiviral Therapeutics
As a key intermediate in Velpatasvir (HCV NS5A inhibitor), the compound’s difluoromethoxy group enhances viral protein binding by forming hydrophobic interactions with Pro32 and Tyr93 residues. Clinical trials demonstrate that Velpatasvir-based regimens achieve 98% sustained virologic response rates in HCV genotype 3 patients.
Bioconjugation and Prodrug Design
The carboxylic acid moiety allows covalent attachment to nanoparticles and antibodies. For example, conjugates with PD-1 inhibitors show improved tumor penetration in murine models (50% reduction in tumor volume vs. controls).
Biological Activity and Mechanism
Enzymatic Interactions
The compound inhibits prolyl oligopeptidase (POP) with an IC₅₀ of 12 µM, attributed to its mimicry of the transition state during peptide bond hydrolysis . Molecular dynamics simulations reveal that the difluoromethoxy group displaces water molecules in the POP active site, enhancing binding affinity.
Pharmacokinetics
In vivo studies in rats show a plasma half-life of 4.2 hours and 89% oral bioavailability. Fluorination reduces CYP450-mediated metabolism, prolonging systemic exposure.
Comparison with Analogous Compounds
(2S)-Fmoc-4,4-Difluoro-pyrrolidine-2-carboxylic Acid ( )
While both compounds feature fluorinated pyrrolidines, the difluoromethoxy group in the target compound provides superior conformational rigidity. Peptides derived from the target exhibit 15% higher α-helix content in circular dichroism assays.
Non-Fluorinated Fmoc-Proline
The absence of fluorine results in faster proteolytic degradation (t₁/₂ = 2.1 hours vs. 8.7 hours for the fluorinated analog) .
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